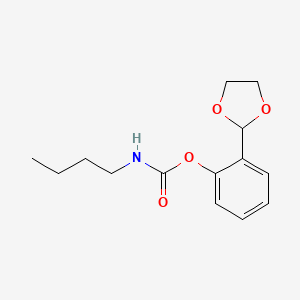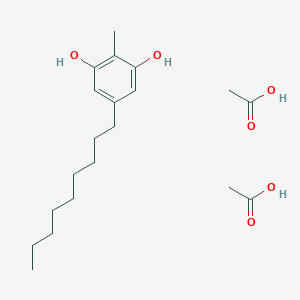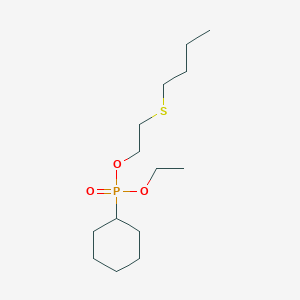![molecular formula C12H14Cl2N2O2 B14587476 2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide CAS No. 61439-40-5](/img/structure/B14587476.png)
2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide is an organic compound with the molecular formula C11H13Cl2NO It is characterized by the presence of two chlorine atoms, a carbamoyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide typically involves the reaction of 2,4-dimethylaniline with 2,3-dichloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted amides or thiol derivatives.
Hydrolysis: Formation of 2,4-dimethylaniline and 2,3-dichloropropanoic acid.
Oxidation and Reduction: Formation of corresponding oxides, alcohols, or amines.
Scientific Research Applications
2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, leading to alterations in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloropropionamide: Similar structure but lacks the dimethylphenyl group.
N-[(2,4-Dimethylphenyl)carbamoyl]propanamide: Similar structure but lacks the chlorine atoms.
2,4-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide: Similar structure but with different chlorine atom positions.
Uniqueness
2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide is unique due to the specific positioning of its chlorine atoms and the presence of the dimethylphenyl group
Properties
CAS No. |
61439-40-5 |
|---|---|
Molecular Formula |
C12H14Cl2N2O2 |
Molecular Weight |
289.15 g/mol |
IUPAC Name |
2,3-dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-7-3-4-10(8(2)5-7)15-12(18)16-11(17)9(14)6-13/h3-5,9H,6H2,1-2H3,(H2,15,16,17,18) |
InChI Key |
YKCDBEJOAABSJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC(=O)C(CCl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]-](/img/structure/B14587395.png)
![Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14587401.png)
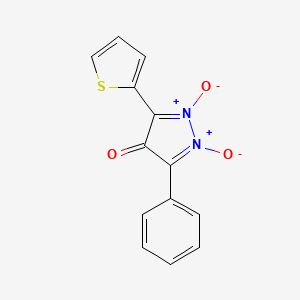

![1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B14587422.png)
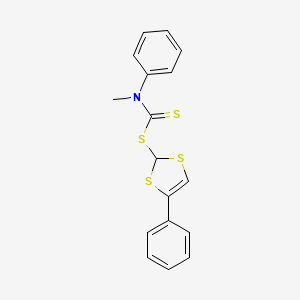
![Benzoic acid, 4-[(3-oxo-2(3H)-benzofuranylidene)methyl]-, methyl ester](/img/structure/B14587450.png)
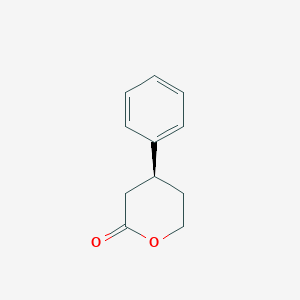

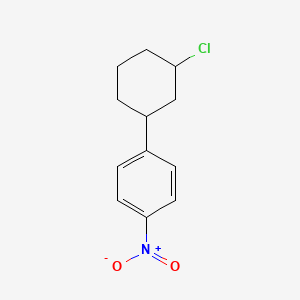
![4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione](/img/structure/B14587465.png)
